2-Chloro-1-methylpyridin-1-ium bromide
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Overview
Description
2-Chloro-1-methylpyridin-1-ium bromide is a chemical compound with the molecular formula C6H7BrClN. It is a yellow crystalline solid that is soluble in water and sensitive to moisture and light. This compound is commonly used in organic synthesis, particularly as a reagent for activating hydroxy groups of alcohols and carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-methylpyridin-1-ium bromide can be synthesized by reacting 2-chloropyridine with methyl bromide in the presence of a suitable solvent like acetone. The reaction mixture is stirred at room temperature for several hours, and the resulting product is isolated by evaporating the solvent and purifying the solid residue .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors, and the purification process involves recrystallization and drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It is used as a condensing agent to form esters, amides, and lactones from carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Condensation Agents: It acts as a condensing agent in the presence of bases like triethylamine or pyridine.
Major Products
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Lactones: Formed from the reaction with hydroxy acids.
Scientific Research Applications
2-Chloro-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-methylpyridin-1-ium bromide involves the activation of hydroxy groups in alcohols and carboxylic acids. The compound forms a reactive intermediate that facilitates the formation of esters, amides, and lactones. The molecular targets include the hydroxy groups of the reactants, and the pathways involved are primarily condensation and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylpyridinium iodide: Similar in structure but contains an iodide ion instead of a bromide ion.
1-Methyl-2-chloropyridinium chloride: Contains a chloride ion instead of a bromide ion.
Uniqueness
2-Chloro-1-methylpyridin-1-ium bromide is unique due to its specific reactivity and applications in organic synthesis and biomedicine. Its ability to activate hydroxy groups under mild conditions makes it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
2-chloro-1-methylpyridin-1-ium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN.BrH/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRQBLJKQKDPLG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1Cl.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510129 |
Source
|
Record name | 2-Chloro-1-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153403-89-5 |
Source
|
Record name | 2-Chloro-1-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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